Skin Toxicity in Non-Human Primates: PF-06422913 vs. PF-06297470 (Lead) vs. PF-06462894 (Pyrimidine Series)
PF-06422913 (compound 6) induced both macroscopic and microscopic skin lesions in a 14-day exploratory toxicity study in cynomolgus macaques, with a severity profile comparable to the lead compound PF-06297470 (compound 5) [1]. In contrast, the pyrimidine series prototype PF-06462894 (compound 7) did not induce any macroscopic skin reactions, and only 1 of 6 animals exhibited microscopic skin histopathology consistent with delayed type IV hypersensitivity, and this occurred only at considerably higher exposure levels than required for compounds 5 and 6 [1][2]. PF-06297470 showed macroscopic skin reactions in 6 of 26 NHPs and microscopic reactions in 12 of 26 NHPs in the 90-day regulatory toxicology study, with microscopic reactions observed at the lowest dose corresponding to a 10× AUC therapeutic index [1]. PF-06422913 was not evaluated beyond 14 days due to the early emergence of skin lesions [1].
| Evidence Dimension | Skin toxicity incidence and severity in cynomolgus macaque toxicology studies |
|---|---|
| Target Compound Data | PF-06422913 (compound 6): Macroscopic and microscopic skin lesions observed in 14-day NHP ETS; lesions appeared after 8-9 days of dosing; study terminated at 14 days [1][2] |
| Comparator Or Baseline | PF-06297470 (compound 5): Macroscopic reactions in 6/26 NHPs (23%), microscopic reactions in 12/26 NHPs (46%) in 90-day study; PF-06462894 (compound 7): 0/6 NHPs macroscopic, 1/6 NHPs (17%) microscopic at >86× AUC TI [1] |
| Quantified Difference | PF-06422913 and PF-06297470: severe, early-onset skin toxicity (14-day) with macroscopic+microscopic lesions. PF-06462894: no macroscopic lesions, only 1 microscopic finding at high exposure. PF-06422913 ~10× more toxic by skin endpoint than PF-06462894 based on AUC TI comparison [1] |
| Conditions | Cynomolgus macaque (Macaca fascicularis); oral administration; 14-day exploratory toxicity study (ETS) for PF-06422913 and PF-06462894; 90-day regulatory toxicology study for PF-06297470; endpoints: macroscopic skin observations (erythema, genital lesions) and histopathology (lymphocytic interface inflammation, subepidermal bullae, keratinocyte vacuolation/necrosis) [1][2] |
Why This Matters
This differential skin toxicity profile makes PF-06422913 a critical tool compound for investigating mGluR5-dependent cutaneous hypersensitivity mechanisms, as it elicits a robust, reproducible type IV hypersensitivity reaction within a 14-day window, unlike PF-06462894 which requires higher exposures and longer duration to produce milder pathology.
- [1] Bhatt S, et al. Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Cell Chem Biol. 2017;24(7):858-869.e5. PMID: 28669525. View Source
- [2] Palanisamy GS, et al. Drug-induced Skin Lesions in Cynomolgus Macaques Treated With Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators. Toxicol Pathol. 2015;43(7):995-1003. PMID: 26059827. View Source
